3,4-Dichlorocinnamoyl chloride
Description
Overview of Acyl Chloride Reactivity and Utility in Advanced Chemical Research
Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. ebsco.com This substitution results in the highly reactive functional group, -COCl. ebsco.com Their pronounced reactivity makes them exceptionally useful reagents for creating complex molecules from simpler precursors. ebsco.com
The primary utility of acyl chlorides lies in acylation reactions, where they introduce an acyl group (R-CO-) into a molecule. ebsco.com They readily react with nucleophiles, which typically displace the chlorine atom. ebsco.com For instance, their reaction with alcohols yields esters, and their reaction with ammonia (B1221849) or amines produces amides. ebsco.com A cornerstone application is the Friedel-Crafts acylation, a method for forming ketones by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. ebsco.com
In contemporary research, the application of acyl chlorides has expanded significantly beyond these classical transformations. They are now employed in sophisticated cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids provides a chemoselective and atom-economical route to ketones, a transformation valuable in drug discovery and natural product synthesis. nsf.gov Furthermore, visible-light photoredox catalysis has emerged as a mild method to generate acyl radicals from acyl chlorides, enabling a diverse range of synthetic transformations that were previously difficult to achieve. acs.orgnih.gov This includes the synthesis of α-alkoxyketones by coupling acyl chlorides with potassium alkoxymethyltrifluoroborates. acs.org
Key Reactions of Acyl Chlorides
| Reaction Type | Reactant | Product | Significance |
|---|---|---|---|
| Esterification | Alcohol (R'-OH) | Ester (R-COOR') | Fundamental for creating esters used in fragrances, polymers, and pharmaceuticals. ebsco.com |
| Amidation | Amine (R'NH2) | Amide (R-CONHR') | Crucial for synthesizing peptides and a wide range of pharmaceuticals. ebsco.com |
| Friedel-Crafts Acylation | Aromatic Ring (Ar-H) | Aryl Ketone (Ar-COR) | A classic method for C-C bond formation on aromatic systems. ebsco.com |
| Suzuki-Miyaura Coupling | Boronic Acid (R'-B(OH)2) | Ketone (R-COR') | A modern, catalytic method offering high chemoselectivity and functional group tolerance. nsf.gov |
| Photoredox Catalysis | Various (e.g., Alkylboron reagents) | Functionalized Ketones | Enables novel bond formations under mild, visible-light conditions. acs.orgnih.gov |
Significance of Dichlorinated Aromatic Moieties in Molecular Design
Aromatic compounds are fundamental scaffolds in medicinal chemistry, providing a rigid and planar framework that is ideal for binding to biological targets like proteins and nucleic acids. jocpr.com The strategic modification of these aromatic rings is a key aspect of drug design. Among various modifications, halogenation, and specifically chlorination, is a widely used strategy to enhance the pharmacological profile of a molecule. nih.govacs.org
The introduction of chlorine atoms onto an aromatic ring can profoundly influence a molecule's properties. nih.gov Chlorine is an electronegative atom that can alter the electronic distribution of the molecule. researchgate.net This modification can lead to several advantageous effects in drug design:
Enhanced Binding Affinity : Chlorine atoms can participate in halogen bonding, a non-covalent interaction with nucleophilic atoms like oxygen or nitrogen in a biological target. This can significantly improve the binding affinity of a drug candidate. nih.govacs.org
Increased Lipophilicity : The addition of chlorine generally increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance bioavailability. jocpr.comnih.gov
Metabolic Blocking : Chlorine atoms can be strategically placed to block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body. nih.gov
The utility of chlorinated moieties is evidenced by the large number of FDA-approved drugs that contain chlorine. researchgate.net These compounds span a wide range of therapeutic areas, highlighting the importance of this structural feature in developing effective pharmaceuticals. researchgate.net
Impact of Aromatic Chlorination in Molecular Design
| Property Modified | Effect of Chlorination | Relevance in Drug Discovery |
|---|---|---|
| Binding Interactions | Enables halogen bonding with biological targets. | Can significantly increase ligand-receptor binding affinity and selectivity. nih.govacs.org |
| Lipophilicity | Increases the molecule's hydrophobicity. | Often improves absorption and membrane permeability. jocpr.comnih.gov |
| Metabolic Stability | Blocks sites vulnerable to enzymatic degradation. | Can prolong the duration of action of a drug. nih.gov |
| Electronic Profile | Acts as an electron-withdrawing group. | Modifies the pKa and overall reactivity of the molecule. researchgate.net |
Research Trajectories and Prospective Applications of 3,4-Dichlorocinnamoyl Chloride
This compound is typically synthesized from its corresponding carboxylic acid, (E)-3,4-dichlorocinnamic acid, by reacting it with a chlorinating agent such as thionyl chloride. rsc.orgresearchgate.net The reaction is often heated to ensure complete conversion, and the resulting product is a colorless liquid that may solidify upon standing at room temperature. rsc.org
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₅Cl₃O | nih.gov |
| Appearance | Colorless liquid / Solid | rsc.org |
| Melting Point | 59.5-60 °C / 60 °C | researchgate.net |
| Precursor | (E)-3,4-dichlorocinnamic acid | rsc.orgresearchgate.net |
| Synthesis Reagent | Thionyl chloride (SOCl₂) | rsc.orgresearchgate.net |
The research applications of this compound are primarily centered on its role as a reactive intermediate in the synthesis of biologically active molecules. Its unique structure makes it a valuable precursor in several areas of medicinal chemistry research:
Anticonvulsant Agents : It has been used to synthesize cinnamoyl derivatives of various heterocyclic systems, which were then evaluated for their anticonvulsant activity. researchgate.net
Antitumor Agents : Researchers have created hybrid molecules by combining the 3,4-dichlorocinnamoyl moiety with natural alkaloids, such as matrine (B1676216) and sophoridine. mdpi.commdpi.com Some of these hybrids, like 1′-O-(3,4-dichloro)cinnamoyl matrinol dihydrochloride, have demonstrated potent antiproliferative activity against human cancer cell lines. mdpi.com
NMDA Receptor Antagonists : The compound has been utilized in the synthesis of amide-based antagonists for the NR1A/NR2B N-methyl-D-aspartate (NMDA) receptors, which are targets for neurological disorders. nih.gov
Agrochemicals : The 3,4-dichlorocinnamyl group has been incorporated into pyridazinone derivatives investigated for their potential as insecticides, acaricides, and fungicides. google.com
The prospective applications of this compound are tied to the continued exploration of the 3,4-dichlorophenyl structural motif in drug discovery and materials science. Its ability to serve as a reactive handle for introducing this specific pharmacophore ensures its relevance in the development of new therapeutic agents and functional materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl3O |
|---|---|
Molecular Weight |
235.5 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H5Cl3O/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H |
InChI Key |
SQOOOIAYRCYPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dichlorocinnamoyl Chloride
Synthesis via Carboxylic Acid Chlorination
The most direct and widely used method for preparing 3,4-Dichlorocinnamoyl chloride is through the direct chlorination of 3,4-Dichlorocinnamic acid. This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, resulting in the formation of the more reactive acyl chloride.
Conversion of (E)-3,4-Dichlorocinnamic Acid to (E)-3,4-Dichlorocinnamoyl Chloride.oc-praktikum.de
The transformation of (E)-3,4-Dichlorocinnamic acid to its corresponding acyl chloride, (E)-3,4-Dichlorocinnamoyl chloride, is a standard laboratory procedure. A well-established method for this conversion involves the use of thionyl chloride (SOCl₂), often in excess, to ensure complete reaction. The reaction proceeds by heating the mixture, typically under reflux conditions, to drive the reaction to completion. oc-praktikum.de
Thionyl chloride is a highly effective chlorinating agent for carboxylic acids due to the favorable thermodynamics of the reaction. blogspot.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gaseous, which allows for their easy removal from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride. blogspot.comchemguide.co.uk The reaction mechanism involves the initial formation of a chlorosulfite intermediate, which is more susceptible to nucleophilic attack by the chloride ion. researchgate.net
(E)-3,4-Cl₂C₆H₃CH=CHCOOH + SOCl₂ → (E)-3,4-Cl₂C₆H₃CH=CHCOCl + SO₂ + HCl
While specific optimized conditions for the synthesis of (E)-3,4-Dichlorocinnamoyl chloride are not extensively reported, general procedures for the chlorination of cinnamic acid and its derivatives provide a strong basis for this reaction. Typically, the reaction is carried out by treating the carboxylic acid with an excess of thionyl chloride, which can also serve as the solvent. commonorganicchemistry.com The reaction mixture is then heated to reflux for a period of time to ensure the reaction goes to completion. oc-praktikum.de
Optimization of the reaction can involve adjusting the temperature and reaction time. For instance, in the synthesis of the parent cinnamoyl chloride, the reaction mixture is initially heated slowly to a moderate temperature (e.g., 50 °C) to control the initial vigorous gas evolution, followed by a period of heating at a higher temperature (e.g., 80 °C) to complete the reaction. oc-praktikum.de The progress of the reaction can be monitored by observing the cessation of gas evolution. After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude acyl chloride, which can be purified further if necessary. oc-praktikum.de
| Parameter | Typical Condition | Purpose |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| Stoichiometry | Excess SOCl₂ | Drives the reaction to completion |
| Temperature | Reflux | Provides energy for the reaction to proceed |
| Reaction Time | Several hours | Ensures complete conversion |
| Work-up | Distillation of excess SOCl₂ | Isolates the crude product |
General Principles of Acyl Chloride Formation from Carboxylic Acids.wikipedia.org
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, as acyl chlorides are highly reactive and serve as versatile intermediates for the preparation of other carboxylic acid derivatives such as esters, amides, and anhydrides. wikipedia.org Besides thionyl chloride, other reagents are also commonly used for this purpose.
Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.com This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). blogspot.com The mechanism involves the initial reaction of oxalyl chloride with DMF to form a Vilsmeier reagent, which is a highly electrophilic species. youtube.comechemi.comcolumbia.edu This intermediate then reacts with the carboxylic acid to form an activated species, which is subsequently attacked by the chloride ion to yield the acyl chloride, carbon dioxide, carbon monoxide, and regenerate the DMF catalyst. youtube.comcolumbia.edu An advantage of using oxalyl chloride is that the byproducts are gaseous, which simplifies the work-up procedure. blogspot.com
| Reagent | Catalyst | Byproducts | Key Features |
| Oxalyl Chloride | DMF | CO, CO₂, HCl | Mild reaction conditions, gaseous byproducts |
A more recent development in the synthesis of acyl chlorides involves the use of chloro tropylium (B1234903) chloride. This method allows for the rapid generation of acyl chlorides from carboxylic acids under very mild reaction conditions. The reaction proceeds via the activation of the carboxylic acid by the aromatic tropylium cation. This method is particularly useful for the preparation of acid-sensitive acyl chlorides. organic-chemistry.org
Mechanistic Aspects of Acyl Chloride Synthesis
Mechanism with Thionyl Chloride (SOCl₂):
The reaction between a carboxylic acid and thionyl chloride is a widely used method for preparing acyl chlorides. The mechanism proceeds through several key steps:
Nucleophilic Attack: The process begins with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. jove.comyoutube.com This initial attack results in the formation of an intermediate and the displacement of a chloride ion. jove.com
Formation of Chlorosulfite Intermediate: The intermediate generated quickly loses a proton and a chloride ion to form a reactive acyl chlorosulfite intermediate. libretexts.org This step is crucial as it transforms the hydroxyl group, which is a poor leaving group, into a much better one (the chlorosulfite group). jove.comlibretexts.org
Nucleophilic Acyl Substitution: The chloride ion, liberated in the initial steps, then acts as a nucleophile. libretexts.org It attacks the carbonyl carbon of the acyl chlorosulfite intermediate. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. jove.com
Product Formation: The tetrahedral intermediate is unstable and collapses. chemtube3d.com It eliminates sulfur dioxide (SO₂) and a chloride ion, which subsequently abstracts the proton from the initial adduct to form hydrogen chloride (HCl). youtube.comyoutube.com The desired acyl chloride is formed. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion. chemtube3d.com
Mechanism with Oxalyl Chloride ((COCl)₂):
Oxalyl chloride is another effective reagent for this conversion, often favored for its mildness and the production of solely gaseous byproducts. wikipedia.orgchemicalbook.com The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgcommonorganicchemistry.com
Formation of the Vilsmeier Reagent: In the presence of DMF, oxalyl chloride first reacts with DMF to form a highly electrophilic iminium salt known as the Vilsmeier reagent. wikipedia.orgyoutube.com This is the active catalytic species in the reaction.
Activation of the Carboxylic Acid: The carboxylic acid then attacks the Vilsmeier reagent. This leads to the formation of a mixed imino-anhydride intermediate and regenerates the DMF catalyst in a later step. wikipedia.org
Nucleophilic Attack by Chloride: A chloride ion, generated from the oxalyl chloride, attacks the carbonyl carbon of the activated carboxylic acid intermediate. wikipedia.org
Decomposition and Product Formation: This nucleophilic attack leads to a tetrahedral intermediate which then collapses. This collapse results in the formation of the final this compound product along with the unstable byproducts carbon dioxide (CO₂) and carbon monoxide (CO). youtube.com The release of these gaseous byproducts helps to drive the reaction to completion. chemicalbook.com
The following table provides a comparative overview of the key mechanistic features for both reagents.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / DMF |
| Initial Step | Nucleophilic attack of carboxylic acid on sulfur. youtube.com | Formation of Vilsmeier reagent from DMF and oxalyl chloride. wikipedia.orgyoutube.com |
| Key Intermediate | Acyl chlorosulfite. libretexts.org | Mixed imino-anhydride. wikipedia.org |
| Nucleophile | Chloride ion (Cl⁻). libretexts.org | Chloride ion (Cl⁻). wikipedia.org |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl). youtube.com | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl). youtube.com |
| Catalyst | Generally not required, but pyridine (B92270) can be used. wikipedia.org | N,N-dimethylformamide (DMF). commonorganicchemistry.com |
| Reaction Conditions | Tends to be more vigorous. | Generally milder and more selective. wikipedia.org |
Reactivity and Derivatization Strategies Utilizing 3,4 Dichlorocinnamoyl Chloride
Nucleophilic Acyl Substitution Reactions
3,4-Dichlorocinnamoyl chloride, as a derivative of a carboxylic acid, is highly reactive towards nucleophiles. Its reactivity is centered on the electrophilic carbonyl carbon, which is rendered more susceptible to nucleophilic attack by the electron-withdrawing effects of both the adjacent chlorine atom and the dichlorophenyl group. The primary mechanism through which it reacts is nucleophilic acyl substitution. masterorganicchemistry.combyjus.com This process typically involves a two-step addition-elimination mechanism. masterorganicchemistry.com Initially, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. tldl.club Subsequently, the carbonyl double bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group, resulting in the formation of a new acyl compound. tldl.club
Kinetic studies on analogous cinnamoyl chlorides indicate that these acyl-transfer reactions can proceed through either a concerted, single-step mechanism or a stepwise mechanism involving a stable tetrahedral intermediate. rsc.org The specific pathway is influenced by factors such as the nucleophile, solvent, and the electronic properties of the substituents on the cinnamoyl group. rsc.org
Formation of Cinnamoyl Esters
The reaction of this compound with alcohols is a direct application of nucleophilic acyl substitution, leading to the formation of cinnamoyl esters. This transformation is typically rapid and highly exothermic.
Esterification with Alcohols
The general esterification process involves the attack of the alcohol's oxygen atom on the carbonyl carbon of the this compound. tldl.club This addition leads to a tetrahedral intermediate. The subsequent elimination of the chloride ion and deprotonation of the oxygen atom that originated from the alcohol yields the final ester product and hydrogen chloride (HCl) as a byproduct. tldl.club Due to the high reactivity of acid chlorides, this reaction often proceeds efficiently without the need for an acid catalyst. tldl.club To neutralize the HCl byproduct, the reaction is frequently carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534).
Synthesis of (E)-Ethyl 3,4-Dichlorocinnamate
A specific example of esterification is the synthesis of (E)-Ethyl 3,4-Dichlorocinnamate. This reaction is achieved by treating this compound with ethanol (B145695). The nucleophilic oxygen of the ethanol molecule attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and a proton is lost from the ethanol moiety, yielding the target ester. The reaction is typically performed in an inert solvent at or below room temperature to control its exothermic nature.
| Reactant 1 | Reactant 2 | Product | Byproduct | Typical Conditions |
|---|---|---|---|---|
| This compound | Ethanol | (E)-Ethyl 3,4-Dichlorocinnamate | Hydrogen Chloride (HCl) | Inert solvent (e.g., Dichloromethane, Diethyl ether), often with a base (e.g., Pyridine) to scavenge HCl, 0°C to room temperature. |
Formation of Cinnamoyl Amides
The reaction between this compound and primary or secondary amines is a robust and common method for forming the corresponding cinnamoyl amides. This aminolysis reaction also proceeds via the nucleophilic acyl substitution pathway. tldl.club
Amidations with Primary and Secondary Amines (e.g., Aniline (B41778), Morpholine)
Primary and secondary amines are effective nucleophiles that readily react with this compound. tldl.club The nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then eliminates a chloride ion. tldl.club A subsequent deprotonation step, often facilitated by a second equivalent of the amine or an added base, yields the stable amide product.
Studies on the aminolysis of cinnamoyl chlorides with anilines in acetonitrile (B52724) suggest the reaction proceeds through a stepwise mechanism where the rate-limiting step is the breakdown of the tetrahedral intermediate. rsc.org
Reaction with Aniline: As a primary aromatic amine, aniline reacts with this compound to form N-(3,4-Dichlorocinnamoyl)aniline.
Reaction with Morpholine (B109124): As a secondary amine, morpholine reacts to yield 4-(3,4-Dichlorocinnamoyl)morpholine.
| Amine Nucleophile | Product | Amine Type | General Reaction Conditions |
|---|---|---|---|
| Aniline | N-(3,4-Dichlorocinnamoyl)aniline | Primary Aromatic | Aprotic solvent (e.g., Acetonitrile, THF), typically with a base (e.g., Triethylamine, Pyridine) or excess amine. |
| Morpholine | 4-(3,4-Dichlorocinnamoyl)morpholine | Secondary Aliphatic | Aprotic solvent (e.g., Dichloromethane), often with a base to neutralize the HCl byproduct. |
Synthesis of Acyl Ureas
Acyl ureas, also known as ureides, can be synthesized from this compound. One effective method involves the reaction of the acyl chloride with an alkali metal salt of urea (B33335), such as sodium urea. google.com In this process, the urea anion acts as the nucleophile. The reaction is typically carried out by adding sodium urea to the acyl chloride in an inert solvent. google.com This approach provides a direct route to N-acyl ureas. google.com The acylation of cyclic ureas with various acyl chlorides has also been demonstrated as a viable pathway to related derivatives, often requiring a base and controlled temperature conditions. researchgate.net
| Reactant 1 | Reactant 2 | Product | Methodology |
|---|---|---|---|
| This compound | Sodium urea | 1-(3,4-Dichlorocinnamoyl)urea | Reaction in the presence of an inert solvent. google.com |
Synthesis of Substituted Cinnamanilides (e.g., 2,4,3',4'-Tetrachlorocinnamanilide)
The reaction of this compound with substituted anilines provides a direct route to the synthesis of N-aryl-3-(3,4-dichlorophenyl)propenamides, commonly known as cinnamanilides. This transformation is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion and a proton results in the formation of a stable amide bond.
A specific example is the synthesis of 2,4,3',4'-Tetrachlorocinnamanilide. This is achieved by reacting this compound with 2,4-dichloroaniline. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The use of an inert solvent, like ethylene (B1197577) dichloride, is common. orientjchem.org
Reaction Scheme: this compound + 2,4-Dichloroaniline → 2,4,3',4'-Tetrachlorocinnamanilide + HCl
The general procedure involves the condensation of the acyl chloride with the substituted aniline, often in the presence of a base to scavenge the HCl formed. orientjchem.org This method is broadly applicable for the synthesis of a variety of substituted cinnamanilides by choosing the appropriately substituted aniline starting material.
Table 1: Synthesis of 2,4,3',4'-Tetrachlorocinnamanilide
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|
Formation of Cinnamoyl Anhydrides
This compound can react with carboxylic acids or their corresponding carboxylate salts to form mixed or symmetrical acid anhydrides. libretexts.orglibretexts.org This reaction also proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the carboxylic acid's hydroxyl group attacks the carbonyl carbon of the acyl chloride. youtube.com Following the formation of a tetrahedral intermediate, the chloride ion is eliminated, and a subsequent deprotonation of the hydroxyl group by a base (or the chloride ion itself) yields the anhydride (B1165640) and hydrogen chloride. youtube.com
General Reaction: this compound + R-COOH → 3,4-Dichlorocinnamoyl R-carboxylic anhydride + HCl
This method is a standard and effective way to synthesize anhydrides. crunchchemistry.co.ukmasterorganicchemistry.com The reaction can be performed with various carboxylic acids to produce a range of unsymmetrical anhydrides. If reacted with 3,4-dichlorocinnamic acid, it would yield the symmetrical bis(3,4-dichlorocinnamoyl) anhydride. The presence of a base like pyridine is often used to drive the reaction to completion by neutralizing the HCl byproduct. masterorganicchemistry.com
Transformations Involving Carbonyl Group Reactivity
While the primary reactivity of this compound involves substitution at the carbonyl carbon, the carbonyl group itself can be transformed into other functional groups, such as ketones and aldehydes, through reactions with specific organometallic reagents or reducing agents.
Synthesis of Cinnamoyl Ketones (e.g., via Organocuprate Reagents)
The synthesis of ketones from acyl chlorides can be effectively achieved using organocuprate reagents, also known as Gilman reagents (R₂CuLi). chemistrysteps.commasterorganicchemistry.com Unlike more reactive organometallic compounds such as Grignard or organolithium reagents, which typically add twice to acyl chlorides to produce tertiary alcohols, Gilman reagents are less reactive and allow the reaction to be stopped at the ketone stage. chemistrysteps.comorganicchemistrytutor.com
The reaction involves the nucleophilic attack of the alkyl or aryl group from the organocuprate on the carbonyl carbon of this compound. organicchemistrytutor.com This forms a tetrahedral intermediate which then collapses, eliminating the chloride ion to yield the corresponding 3,4-dichlorocinnamoyl ketone. organicchemistrytutor.com The lower reactivity of the resulting ketone towards the Gilman reagent prevents a second addition. chemistrysteps.com
General Reaction: this compound + R₂CuLi → 1-(Alkyl/Aryl)-3-(3,4-dichlorophenyl)prop-2-en-1-one + R-Cu + LiCl
Table 2: Synthesis of Cinnamoyl Ketones using Organocuprates
| Reactant 1 | Reagent | Product Type | Key Feature |
|---|
Synthesis of Cinnamoyl Aldehydes (e.g., via DIBAL-H Reduction)
The partial reduction of acyl chlorides to aldehydes is a valuable synthetic transformation. Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent commonly employed for this purpose. adichemistry.com To selectively reduce this compound to 3,4-dichlorocinnamaldehyde, the reaction must be carried out at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath). chemistrysteps.commasterorganicchemistry.com
At this low temperature, one equivalent of DIBAL-H adds a hydride to the carbonyl carbon, forming a stable tetrahedral intermediate. masterorganicchemistry.com This intermediate does not collapse to the aldehyde until it is warmed during the aqueous workup. chemistrysteps.com Performing the reaction at higher temperatures would lead to over-reduction, yielding the corresponding cinnamyl alcohol. adichemistry.com Therefore, careful temperature control is crucial for the successful synthesis of the aldehyde. masterorganicchemistry.comorganic-synthesis.com
Reaction Scheme:
this compound + DIBAL-H (at -78 °C) → Tetrahedral Intermediate
Tetrahedral Intermediate + H₂O (workup) → 3,4-Dichlorocinnamaldehyde
This method provides a reliable route to cinnamoyl aldehydes from their corresponding acyl chlorides, preserving the carbon-carbon double bond. adichemistry.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Primary subject and starting material |
| 2,4-Dichloroaniline | Reactant for cinnamanilide (B1331705) synthesis |
| 3,4-Dichloroaniline | Mentioned as a related chemical structure |
| 2,4,3',4'-Tetrachlorocinnamanilide | Product of amidation reaction |
| Triethylamine | Base catalyst |
| Pyridine | Base catalyst |
| Ethylene dichloride | Solvent |
| Hydrogen chloride | Reaction byproduct |
| 3,4-Dichlorocinnamic acid | Potential reactant for anhydride synthesis |
| Bis(3,4-dichlorocinnamoyl) anhydride | Symmetrical anhydride product |
| Gilman reagents (Organocuprates) | Reagent for ketone synthesis |
| Grignard reagents | Mentioned for comparison |
| Organolithium reagents | Mentioned for comparison |
| Diisobutylaluminium hydride (DIBAL-H) | Reducing agent for aldehyde synthesis |
| 3,4-Dichlorocinnamaldehyde | Product of reduction |
Advanced Studies on Derivatives of 3,4 Dichlorocinnamoyl Chloride
Design and Synthesis of Functionalized Derivatives
The synthesis of derivatives from 3,4-Dichlorocinnamoyl chloride typically involves nucleophilic acyl substitution, where the highly reactive acyl chloride group readily reacts with nucleophiles such as alcohols, amines, or oximes to form corresponding esters, amides, and oxime esters. This straightforward reactivity allows for the incorporation of the 3,4-dichlorocinnamoyl moiety into a wide range of molecular scaffolds.
Novel Flavone Derivatives Incorporating the 3,4-Dichlorocinnamoyl Moiety
Flavones are a class of flavonoids known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial effects. sysrevpharm.orgbhu.ac.in The synthesis of novel flavone derivatives featuring the 3,4-dichlorocinnamoyl group is typically achieved by reacting this compound with a flavone molecule containing a nucleophilic hydroxyl group.
A common synthetic route involves the condensation of a substituted acyl chloride with a 7-hydroxyflavone in a basic medium, such as dry pyridine (B92270). sysrevpharm.orgsysrevpharm.org The reaction mixture is heated to facilitate the esterification process, yielding the desired 7-O-(3,4-dichlorocinnamoyl)flavone derivative. The progress of this acylation is monitored by thin-layer chromatography (TLC). sysrevpharm.org This synthetic strategy allows for the creation of a library of flavone derivatives with potential for pharmacological screening.
Table 1: Synthesis of 3,4-Dichlorocinnamoyl Flavone Derivative
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|
Lycorine Beta-Aryl Acrylate Derivatives, specifically 1-(3,4-Dichlorocinnamoyl)-lycorine
Lycorine, an alkaloid isolated from plants of the Amaryllidaceae family, is known for its significant anticancer activities. nih.govekb.eg To explore and potentially enhance its therapeutic properties, derivatives are synthesized by modifying its functional groups. The hydroxyl groups on the lycorine scaffold, particularly at the C-1 and C-2 positions, are common targets for derivatization. rsc.orgresearchgate.net
The synthesis of 1-(3,4-Dichlorocinnamoyl)-lycorine is achieved through the esterification of the C-1 hydroxyl group of lycorine with this compound. researchgate.net This reaction creates a beta-aryl acrylate derivative, linking the pharmacologically active lycorine core with the 3,4-dichlorocinnamoyl moiety. Such modifications are investigated to understand the structure-activity relationship and to develop derivatives with improved potency or selectivity against various cancer cell lines. nih.gov
Substituted Cinnamoyl Derivatives of 3,4,6,7,8,9-Hexahydrodibenzo[b,d]furan-1-(2H)-one Oxime
Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one oxime have been investigated for their potential as anticonvulsant agents. researchgate.net The synthesis of cinnamoyl derivatives of this scaffold involves the reaction of the parent oxime with various substituted cinnamoyl chlorides, including this compound. researchgate.net
The nucleophilic hydroxyl group of the oxime attacks the electrophilic carbonyl carbon of the acyl chloride, resulting in the formation of an O-acyloxime (oxime ester). This reaction creates a covalent linkage, appending the cinnamoyl moiety to the dibenzofuran core. The resulting compounds are then subjected to pharmacological screening to assess their efficacy in models of epilepsy, such as the maximal electroshock seizure (MES) test. researchgate.net
Table 2: Synthesis of a 3,4-Dichlorocinnamoyl Oxime Ester Derivative
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|
Derivatives for Biological and Materials Science Applications
The incorporation of the 3,4-dichlorocinnamoyl moiety into different molecular frameworks is a strategy pursued for both biological and materials science applications.
In the realm of biological applications , this moiety is used to create novel compounds with potential therapeutic value.
Anticancer: Lycorine derivatives have shown promising anticancer activities, and modification with cinnamoyl groups is a strategy to enhance this effect. nih.govmdpi.com
Anticonvulsant: Cinnamoyl derivatives of hexahydrodibenzofuranone oxime have demonstrated significant anticonvulsant properties in preclinical studies. researchgate.net
Anti-inflammatory: Flavonoid derivatives are well-known for their anti-inflammatory potential, which can be modulated by acylation. sysrevpharm.org
Antimicrobial: Cinnamoyl derivatives, such as esters and amides, are explored for their activity against various microbial pathogens. nih.gov
In materials science , the cinnamoyl group is valued for its photoreactive properties and its ability to be incorporated into polymers.
Photo-hybrid Materials: Cinnamoyl-functionalized precursors can be used in sol-gel synthesis to create hybrid silica networks where the photosensitive organic group is part of the material's structure, which is useful in optics and sensor technology.
Polymer Modification: Cinnamic acid derivatives have been investigated as alternative, non-phthalate plasticizers for polyvinyl chloride (PVC), enhancing the polymer's ductility and flexibility. mdpi.com Reacting cinnamoyl chloride with polymers like polyvinyl alcohol can also create light-sensitive materials.
Structure-Activity and Structure-Reactivity Relationship (SAR/SRR) Studies
Key aspects of the SAR for these derivatives include:
Electronic Effects: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. Their position at the 3 and 4 positions significantly alters the electron distribution of the aromatic ring and the conjugated system. This can affect how the molecule interacts with biological targets, such as enzyme active sites or receptors. nih.gov
Steric and Hydrophobic Properties: The chlorine atoms add steric bulk and increase the hydrophobicity of the molecule. These properties are critical for binding to hydrophobic pockets in target proteins and can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. drugdesign.org
Conformational Rigidity: The double bond in the cinnamoyl linker provides some conformational rigidity, which can be advantageous for fitting into a specific binding site.
In the case of the anticonvulsant dibenzofuranone oxime derivatives, SAR studies have shown that the nature and position of substituents on the cinnamoyl phenyl ring are critical for activity. researchgate.net For cinnamamide derivatives investigated as antidepressants, compounds with a trifluoromethyl group on a methylenedioxyphenyl moiety showed significant activity, highlighting the importance of the substitution pattern. nih.gov Similarly, for flavanone derivatives with anti-inflammatory activity, the position of substituents on the B-ring was found to be a key determinant of biological effect. nih.gov
Stereochemical Considerations in Derived Structures
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action, as biological systems are chiral. nih.gov For derivatives of this compound, two main stereochemical aspects are relevant.
First, the propenoyl (cinnamoyl) linker contains a carbon-carbon double bond, which can exist as two geometric isomers: E (trans) and Z (cis). nih.gov The E-isomer, where the phenyl ring and the carbonyl group are on opposite sides of the double bond, is generally the more thermodynamically stable and is the predominant or exclusive form obtained in most synthetic procedures. nih.govtru.ca The specific geometry of this double bond fixes the relative orientation of the phenyl ring and the rest of the molecule, which can be crucial for proper alignment with a biological target.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-Hydroxyflavone |
| 7-O-(3,4-dichlorocinnamoyl)flavone |
| Lycorine |
| 1-(3,4-Dichlorocinnamoyl)-lycorine |
| 3,4,6,7,8,9-Hexahydrodibenzo[b,d]furan-1-(2H)-one oxime |
| 3,4,6,7,8,9-Hexahydrodibenzo[b,d]furan-1(2H)-one O-(3,4-dichlorocinnamoyl)oxime |
| Polyvinyl chloride (PVC) |
| Polyvinyl alcohol |
Spectroscopic and Structural Characterization in Research Contexts
Advanced Spectroscopic Techniques for Elucidation of 3,4-Dichlorocinnamoyl Chloride and Its Derivatives
Spectroscopic analysis provides fundamental insights into the molecular structure, bonding, and electronic environment of this compound derivatives. Techniques such as NMR, IR, and mass spectrometry are indispensable tools for confirming the identity and purity of these synthesized compounds.
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (E)-N-(4-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide, both ¹H and ¹³C NMR spectra provide definitive evidence of its structure.
The ¹H NMR spectrum shows characteristic signals for all protons in the molecule. The protons of the vinyl group (H-7 and H-8) appear as doublets, with a coupling constant (J) of 15.4 Hz, which is indicative of an E (trans) configuration across the double bond. The signals for the aromatic protons on both the dichlorophenyl and bromophenyl rings appear in the downfield region, consistent with their electronic environment. A broad singlet for the N-H proton is also observed.
| Technique | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H NMR | N-H | 10.43 | s |
| H-5 | 8.00 | d, J = 2.1 | |
| H-2, H-6 (Bromophenyl) | 7.71 | d, J = 8.8 | |
| H-2 | 7.70 | d, J = 8.4 | |
| H-6 | 7.57 | dd, J = 8.4, 2.1 | |
| H-3, H-5 (Bromophenyl) | 7.56 | d, J = 8.8 | |
| H-7, H-8 (Vinyl) | 7.48, 6.88 | d, J = 15.4 | |
| ¹³C NMR | C-9 (C=O) | 163.6 | - |
| C-1 (Bromophenyl) | 138.8 | - | |
| C-7 (Vinyl) | 137.4 | - | |
| C-1 | 135.8 | - | |
| C-3, C-4, C-3/C-5 (Bromophenyl) | 132.2, 131.8, 131.7, 131.6 | - | |
| C-5 | 129.7 | - | |
| C-2 | 128.3 | - | |
| C-8 (Vinyl) | 124.6 | - | |
| C-2/C-6 (Bromophenyl), C-4 (Bromophenyl) | 121.5, 116.3 | - |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (E)-N-(4-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide displays several characteristic absorption bands that confirm its structure. A strong absorption band is observed for the amide N-H stretching vibration. The carbonyl (C=O) stretching of the amide group gives rise to another intense peak. The stretching vibration of the vinyl C=C double bond is also clearly visible, as are the stretching bands for the aromatic C-H bonds and the C-Cl bonds.
| Vibrational Mode | Wavenumber (ν, cm⁻¹) |
|---|---|
| N-H stretch | 3258 |
| C=O stretch (Amide I) | 1655 |
| C=C stretch (Vinyl) | 1617 |
| N-H bend (Amide II) | 1586 |
| C-Cl stretch | 819 |
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) confirmed the molecular formula of (E)-N-(4-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide. The experimentally observed mass of the molecular ion [M+H]⁺ was found to be 397.9405, which is in close agreement with the calculated mass of 397.9408 for the formula C₁₅H₁₁BrCl₂NO⁺. This result provides unambiguous confirmation of the compound's elemental composition.
Crystallographic Studies of this compound Derivatives
Single-crystal X-ray diffraction analysis of (E)-N-(4-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide revealed its precise molecular structure. The analysis confirmed the E configuration about the C=C double bond [C7=C8 bond length of 1.326(4) Å]. The molecule is not planar; the 3,4-dichlorophenyl ring and the 4-bromophenyl ring are twisted with respect to the central acrylamide (B121943) plane, with dihedral angles of 16.3(2)° and 35.1(2)°, respectively. The dihedral angle between the two aromatic rings is 20.3(2)°. The C9=O1 bond length of 1.236(3) Å and the N1-C9 bond length of 1.352(3) Å are typical for an amide group, indicating some double-bond character in the C-N bond due to resonance.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₀BrCl₂NO |
| Formula weight | 399.06 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.7932 (7) |
| b (Å) | 5.7334 (3) |
| c (Å) | 21.0560 (12) |
| β (°) | 106.319 (2) |
| Volume (ų) | 1481.54 (14) |
| Z | 4 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.091 |
The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. In the crystal structure of (E)-N-(4-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide, hydrogen bonds and other non-covalent interactions play a crucial role in stabilizing the three-dimensional lattice.
The most significant interaction is the N—H···O hydrogen bond, where the amide hydrogen (N1-H1) acts as a donor to the carbonyl oxygen (O1) of an adjacent molecule. This interaction links the molecules into centrosymmetric dimers, which are further connected into chains along the b-axis direction. These chains are then linked into sheets by weaker C—H···O interactions.
Furthermore, the crystal packing is reinforced by C—H···π interactions and π–π stacking between the aromatic rings of neighboring molecules, with a centroid-to-centroid distance of 3.8431(18) Å observed between dichlorophenyl rings. These combined interactions create a stable, layered supramolecular architecture.
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N1—H1···O1 | 0.85(3) | 2.08(3) | 2.923(3) | 171(3) |
| C14—H14···O1 | 0.93 | 2.59 | 3.479(4) | 160 |
Mechanistic and Computational Investigations Pertaining to 3,4 Dichlorocinnamoyl Chloride Transformations
Mechanistic Pathways of Nucleophilic Acyl Substitutions
The primary reaction pathway for 3,4-Dichlorocinnamoyl chloride is nucleophilic acyl substitution. This class of reactions proceeds through a tetrahedral intermediate, and the rate is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the acyl chloride. For cinnamoyl chlorides, the presence of the vinylogous phenyl ring and its substituents, in this case, two chlorine atoms, plays a significant role in modulating the electrophilicity of the carbonyl carbon.
The reaction is generally initiated by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, a good leaving group, to yield the final substituted product. The dichlorinated phenyl ring in this compound influences this process primarily through its inductive and resonance effects. The electron-withdrawing nature of the chlorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack compared to unsubstituted cinnamoyl chloride.
Studies on the solvolysis of substituted cinnamoyl chlorides have suggested a dissociative SN2 pathway. researchgate.net This indicates a transition state with significant carbocationic character, where the bond to the leaving group is substantially broken as the new bond with the nucleophile is formed. The stability of this transition state is influenced by the substituents on the aromatic ring.
Theoretical Chemistry Approaches
Theoretical chemistry provides powerful tools to investigate the intricacies of reaction mechanisms and molecular conformations where experimental data is scarce. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetic landscapes of reactions and the conformational preferences of molecules like this compound.
Computational Modeling of Reaction Energetics and Transition States
Computational modeling can be employed to map the potential energy surface for the nucleophilic acyl substitution of this compound. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed understanding of the reaction's feasibility and kinetics can be achieved.
For a hypothetical reaction with a simple nucleophile, such as methanol, the reaction would proceed through a transition state leading to a tetrahedral intermediate. A second transition state would then lead to the final ester product. The energy barriers associated with these transition states (activation energies) determine the reaction rate. The electron-withdrawing chlorine substituents on the phenyl ring are anticipated to lower the activation energy for the initial nucleophilic attack by stabilizing the developing negative charge on the carbonyl oxygen in the transition state.
Table 1: Hypothetical Calculated Energetics for the Methanolysis of Cinnamoyl Chloride Derivatives (Relative Energies in kcal/mol)
| Species | Unsubstituted Cinnamoyl Chloride | This compound |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +15.2 | +13.8 |
| Tetrahedral Intermediate | -5.7 | -6.5 |
| Transition State 2 | +12.8 | +11.9 |
| Products | -10.3 | -11.1 |
Note: The data in this table is illustrative and based on general principles of substituent effects on reaction energetics. Actual values would require specific DFT calculations.
Conformational Analysis through Computational Methods
Computational methods can be used to perform a conformational analysis by systematically rotating these bonds and calculating the corresponding energies. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (rotational barriers). The planarity of the cinnamoyl system is a key factor, as it allows for maximum conjugation between the phenyl ring, the double bond, and the carbonyl group.
The two primary conformers of α,β-unsaturated carbonyl compounds are the s-cis and s-trans isomers, referring to the orientation around the single bond between the double bond and the carbonyl group. For acryloyl chloride, computational studies have shown that the planar s-trans conformer is generally more stable than the s-cis conformer. The presence of the dichlorophenyl group in this compound is expected to introduce further complexity due to potential steric interactions.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) |
| s-trans (planar) | 180° | 0.0 |
| s-cis (planar) | 0° | +2.5 |
| Gauche | ~60° | +4.8 |
| Orthogonal | 90° | +6.2 |
Note: This data is hypothetical and serves to illustrate the expected relative stabilities of different conformers based on studies of analogous systems.
Emerging Research Areas and Future Perspectives
Development of Chemo- and Regioselective Transformations
The multifunctionality of 3,4-dichlorocinnamoyl chloride presents both a challenge and an opportunity for synthetic chemists. Developing reactions that can selectively target one functional group while leaving the others intact is a key area of ongoing research. Chemo- and regioselective transformations are critical for efficiently building molecular complexity without the need for extensive protecting group strategies.
Future research will likely focus on the use of advanced catalytic systems to control the reactivity of the molecule's different sites. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for modifying the aryl chloride positions. researchgate.netresearchgate.net However, achieving selectivity between the two chlorine atoms on the benzene (B151609) ring, or between the aryl chlorides and the acyl chloride, requires carefully designed catalysts and reaction conditions. researchgate.netresearchgate.net Similarly, the double bond can be targeted for various transformations, including epoxidation, dihydroxylation, or hydrogenation, and achieving selectivity in the presence of the highly reactive acyl chloride is a significant synthetic hurdle.
The development of orthogonal reaction conditions, where different functional groups can be addressed sequentially in a one-pot synthesis, is a particularly promising avenue. This approach enhances synthetic efficiency and reduces waste, aligning with the principles of green chemistry.
Table 1: Potential Chemo- and Regioselective Reactions for this compound
| Target Functional Group | Reaction Type | Potential Reagents/Catalysts | Desired Outcome |
| Acyl Chloride | Nucleophilic Acyl Substitution | Amines, Alcohols, Organometallic reagents | Formation of amides, esters, and ketones |
| Alkene (Double Bond) | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Enantioselective reduction to the corresponding saturated acyl chloride |
| Alkene (Double Bond) | Heck Coupling | Palladium catalyst, Aryl halide | Arylation of the double bond |
| Aryl Chlorides | Suzuki Coupling | Palladium catalyst, Boronic acid | Formation of a new C-C bond at the aryl position |
Integration into Cascade and Multicomponent Reactions
Cascade reactions, where a single reaction setup initiates a sequence of transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful strategies for rapidly building molecular complexity. The integration of this compound into these efficient synthetic routes is a promising area for future exploration.
The reactivity of the acyl chloride group makes it an ideal candidate for initiating such sequences. For example, its reaction with an appropriate nucleophile could generate an intermediate that is primed for an intramolecular cyclization or rearrangement, leading to complex heterocyclic structures in a single operation. Palladium-catalyzed cascade reactions that involve an initial C-H functionalization followed by annulation are becoming increasingly important for the synthesis of complex heterocyles. mdpi.com The dichlorinated phenyl ring of this compound could be a key component in such a sequence.
In the context of MCRs, this compound could serve as the acid chloride component in well-known reactions like the Ugi or Passerini reactions, allowing for the rapid assembly of diverse libraries of amide and ester derivatives. The presence of the dichloro-substituted phenyl ring would impart unique electronic and steric properties to the resulting products, potentially leading to the discovery of new bioactive molecules or functional materials.
Exploration of Novel Catalytic Applications
While this compound is typically viewed as a building block, its derivatives hold potential for use in the development of novel catalysts. The rigid, conjugated structure of the cinnamoyl scaffold, combined with the electronic influence of the dichloro substituents, can be exploited in the design of new ligands for transition metal catalysis.
For example, amide or ester derivatives of 3,4-dichlorocinnamic acid could be synthesized to incorporate coordinating groups, such as pyridines or phosphines. nih.govhud.ac.uk These ligands could then be complexed with metals like palladium, rhodium, or copper to create new catalysts with tailored steric and electronic properties. The electron-withdrawing nature of the chlorine atoms could influence the reactivity and selectivity of the metal center, potentially leading to catalysts with enhanced performance in a variety of cross-coupling, hydrogenation, or oxidation reactions.
Furthermore, the development of chiral derivatives of this compound could lead to new classes of asymmetric catalysts. By introducing chirality into the ligand backbone, it may be possible to create catalysts that can control the stereochemical outcome of a reaction, a critical capability in the synthesis of pharmaceuticals and other fine chemicals.
Design of Advanced Materials and Functional Molecules through this compound Scaffolds
The unique structural and electronic properties of the this compound scaffold make it an attractive platform for the design of advanced materials and functional molecules. The presence of chlorine atoms can enhance properties such as thermal stability and flame retardancy, while the conjugated system offers opportunities for creating materials with interesting optical and electronic properties.
In the field of polymer chemistry, this compound can be used as a monomer or a cross-linking agent. Polymers containing cinnamoyl groups are known to be photoreactive, undergoing cross-linking upon exposure to UV light. researchgate.netacs.org This property is useful in the development of photoresists for microelectronics and in the creation of materials for aligning liquid crystals. researchgate.netacs.org The dichloro-substitution pattern could be used to fine-tune the refractive index and other optical properties of these materials.
The cinnamoyl scaffold is also a known component of liquid crystals. tandfonline.comtandfonline.comscielo.br By incorporating the 3,4-dichlorocinnamoyl unit into larger, rod-like or disc-like molecules, it may be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties. tandfonline.comtandfonline.comscielo.br The polarity and steric bulk of the chlorine atoms would be expected to have a significant influence on the self-assembly and mesophase behavior of these materials.
Furthermore, the 3,4-dichlorocinnamoyl scaffold can serve as a core structure for the synthesis of a wide range of functional small molecules. Its derivatives have been explored for applications in pharmaceuticals, agrochemicals, and as fluorescent probes. nih.gov The ability to readily modify the acyl chloride, the double bond, and the aromatic ring provides a versatile toolkit for creating a diverse array of molecules with tailored functions.
Q & A
Q. What are the recommended safety protocols for handling 3,4-Dichlorocinnamoyl chloride in laboratory settings?
Methodological Answer:
- Hazard Classification : Classify the compound as corrosive (Risk Phrase R34) based on structural analogs like cinnamoyl chloride derivatives, which cause severe skin and eye damage .
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and goggles. For inhalation risks, employ fume hoods and respirators with multi-purpose cartridges .
- First Aid : Immediate rinsing with water for 15+ minutes upon skin/eye contact. Avoid ingestion; seek medical attention if exposed .
- Waste Disposal : Segregate hazardous waste and collaborate with certified disposal agencies to prevent environmental contamination .
Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and carbonyl chloride groups (δ 170–180 ppm). Compare with analogs like 3,4-Dimethoxybenzoyl chloride (CHClO, MW 200.62) for peak assignments .
- Infrared (IR) Spectroscopy : Identify C=O stretching (1770–1810 cm) and C-Cl bonds (550–750 cm) .
- High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Calibrate using standards with similar logP values (e.g., 2.22 for 3,4-Dimethoxybenzyl chloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data of this compound with different nucleophiles?
Methodological Answer:
- Controlled Reaction Screening : Conduct parallel experiments with standardized conditions (e.g., anhydrous DMF, 25°C) to compare reactivity with amines, alcohols, and thiols. Monitor by TLC or in situ FTIR .
- Electronic Effects Analysis : Correlate nucleophile pKa with reaction rates. For example, electron-withdrawing substituents (e.g., Cl) on the cinnamoyl backbone may reduce electrophilicity, altering reactivity trends .
- Computational Modeling : Use DFT calculations to map transition states and identify steric/electronic barriers. Compare with analogs like 3,5-Dichlorobenzoyl chloride (CHClO, MW 209.46) to validate mechanisms .
Q. What strategies optimize the synthesis of this compound to minimize by-products?
Methodological Answer:
- Reagent Selection : Use thionyl chloride (SOCl) in stoichiometric excess (1.5–2.0 eq.) to ensure complete conversion of 3,4-Dichlorocinnamic acid. Avoid aqueous workup to prevent hydrolysis .
- Temperature Control : Maintain reaction temperatures between 0–5°C during acyl chloride formation to suppress side reactions like dimerization .
- Purification Techniques : Employ fractional distillation (bp ~122–124°C/14 mmHg, similar to 3,4-Dichlorobenzyl chloride) or recrystallization in hexane/ethyl acetate (1:3) .
Q. How does the steric and electronic profile of this compound influence its utility in synthesizing heterocyclic compounds?
Methodological Answer:
- Steric Considerations : The 3,4-dichloro substituents create steric hindrance, favoring nucleophilic attack at the carbonyl over the aromatic ring. This is critical for forming amides or esters without Friedel-Crafts by-products .
- Electronic Effects : The electron-withdrawing Cl groups enhance electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles (e.g., anilines). Compare with 3,4-Difluorobenzenesulfonyl chloride (CHClFOS, MW 212.60) to assess halogen impact .
- Case Study : Use the compound to synthesize pyrazolo[4,3-c]pyridine derivatives via [3+2] cycloaddition, leveraging its α,β-unsaturated carbonyl system .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Source Verification : Cross-reference data with peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor catalogs. For example, confirm melting points against analogs like 3,4-Dimethoxybenzyl chloride (50–53°C) .
- Purity Assessment : Reanalyze samples using DSC for melting point validation and GC-MS to detect impurities (e.g., residual solvents or unreacted acid) .
- Contextual Factors : Account for polymorphic forms or hygroscopicity, which may alter physical properties. Store samples under anhydrous conditions (2–8°C) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
